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Compound of Interest

Compound Name: (R)-VT104

Cat. No.: B6274960 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action of (R)-VT104, a

potent and orally bioavailable small molecule inhibitor of TEAD auto-palmitoylation. The

information presented herein is intended for researchers, scientists, and drug development

professionals interested in the Hippo signaling pathway and the development of novel cancer

therapeutics.

Introduction to TEAD Auto-palmitoylation and the
Hippo Pathway
The Hippo signaling pathway is a critical regulator of organ size, tissue homeostasis, and cell

fate. Its dysregulation is frequently implicated in the development and progression of various

cancers. The downstream effectors of this pathway, YAP and TAZ, are transcriptional co-

activators that, when translocated to the nucleus, bind to the TEA Domain (TEAD) family of

transcription factors (TEAD1-4). This interaction drives the expression of genes that promote

cell proliferation and inhibit apoptosis.

A key post-translational modification essential for TEAD activity is auto-palmitoylation, a

process where a palmitate molecule is covalently attached to a conserved cysteine residue

within the TEAD protein. This modification is crucial for the stability of TEAD proteins and for

their interaction with YAP/TAZ. Consequently, inhibiting TEAD auto-palmitoylation presents a

promising therapeutic strategy to disrupt the oncogenic output of the Hippo pathway.
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(R)-VT104: Mechanism of Action
(R)-VT104 is a potent and selective inhibitor of TEAD auto-palmitoylation.[1][2][3] It functions

by binding directly to the central lipid pocket of TEAD proteins, thereby preventing the covalent

attachment of palmitate.[1] This inhibition of auto-palmitoylation leads to the destabilization of

TEAD proteins and disrupts their interaction with the transcriptional co-activators YAP and TAZ.

[1]

The following diagram illustrates the Hippo signaling pathway and the mechanism of (R)-
VT104's intervention.
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Hippo Signaling Pathway and (R)-VT104 Mechanism of Action
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Caption: Hippo signaling pathway and (R)-VT104 mechanism of action.
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Quantitative Data Summary
The following tables summarize the in vitro and in vivo activity of (R)-VT104.

Table 1: In Vitro Activity of (R)-VT104
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Assay Type
Target/Cell
Line

IC50 / GI50
(nM)

Notes Reference

YAP Reporter

Assay
HEK293T Low nanomolar

Measures

inhibition of YAP-

dependent gene

transcription.

Cell Proliferation

NCI-H226 (NF2-

deficient

mesothelioma)

16
7-day CellTiter-

Glo assay.

Cell Proliferation

NCI-H2373

(NF2-deficient

mesothelioma)

26
7-day CellTiter-

Glo assay.

Cell Proliferation Mero-48a 98
7-day CellTiter-

Glo assay.

Cell Proliferation SDM103T2 60
7-day CellTiter-

Glo assay.

Cell Proliferation NCI-H2052 33
7-day CellTiter-

Glo assay.

Cell Proliferation ACC-MESO-1 20
7-day CellTiter-

Glo assay.

Cell Proliferation ZL34 46
7-day CellTiter-

Glo assay.

Cell Proliferation JU77 70
7-day CellTiter-

Glo assay.

Cell Proliferation Mero-95 303
7-day CellTiter-

Glo assay.

Cell Proliferation ZL55 101
7-day CellTiter-

Glo assay.

Cell Proliferation ZL5 236
7-day CellTiter-

Glo assay.
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Cell Proliferation Mero-82 243
7-day CellTiter-

Glo assay.

Cell Proliferation ONE58 135
7-day CellTiter-

Glo assay.

Cell Proliferation Mero-14 124
7-day CellTiter-

Glo assay.

Cell Proliferation Mero-83 214
7-day CellTiter-

Glo assay.

Cell Proliferation Mero-41 984
7-day CellTiter-

Glo assay.

Cell Proliferation SPC111 1945
7-day CellTiter-

Glo assay.

Cell Proliferation ACC-MESO-4 1098
7-day CellTiter-

Glo assay.

Thermal Shift

Assay
TEAD1 ΔTm = 8.6 °C

Indicates direct

binding of VT104

to TEAD1.

(R)-VT104 demonstrates potent anti-proliferative activity in a panel of mesothelioma cell lines,

particularly those with NF2 deficiency.

Table 2: In Vivo Pharmacokinetics of (R)-VT104 in Mice
Parameter Value Dosing Reference

Bioavailability (F) 78% 10 mg/kg, p.o.

Half-life (T1/2) 24.2 hours 10 mg/kg, p.o.

(R)-VT104 exhibits excellent oral bioavailability and a long half-life in mice, making it suitable

for in vivo studies.
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Detailed methodologies for key experiments are provided below.

Cell-Free TEAD Palmitoylation Assay
This assay assesses the direct inhibitory effect of (R)-VT104 on TEAD auto-palmitoylation in a

purified system.
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Cell-Free TEAD Palmitoylation Assay Workflow

Experimental Steps

Detection

1. Incubate purified recombinant
TEAD1-YBD with (R)-VT104 or DMSO.

2. Add alkyne-palmitoyl-CoA (APCoA)
to initiate the reaction.

3. Quench the reaction with 1% SDS.

4. Perform click chemistry reaction
with biotin-azide.

5. Analyze by Western blot.

Detect palmitoylated TEAD
using Streptavidin-HRP.

Detect total TEAD using
an anti-TEAD1 antibody.

Click to download full resolution via product page

Caption: Workflow for the cell-free TEAD palmitoylation assay.

Protocol:
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Incubation: Purified recombinant TEAD1-YAP binding domain (YBD) is incubated with

varying concentrations of (R)-VT104 or DMSO (vehicle control).

Reaction Initiation: 2 µM of alkyne-palmitoyl-CoA (APCoA) is added to the mixture to initiate

the auto-palmitoylation reaction.

Quenching: The reaction is stopped by the addition of 1% SDS.

Click Chemistry: A click chemistry reaction is performed with biotin-azide to label the alkyne-

modified palmitate.

Detection: Palmitoylated TEAD and total TEAD proteins are detected by Western blotting

using streptavidin-HRP and an anti-TEAD1 antibody, respectively.

Cell-Based TEAD Palmitoylation Assay
This assay evaluates the effect of (R)-VT104 on TEAD palmitoylation within a cellular context.

Protocol:

Transfection: HEK293T cells are transfected with a plasmid expressing MYC-tagged full-

length TEAD1, TEAD2, TEAD3, or TEAD4 protein.

Treatment: The transfected cells are treated with DMSO or (R)-VT104 for 20 hours in the

presence of 100 µM alkyne palmitate.

Immunoprecipitation: MYC-TEAD protein is immunoprecipitated from cell lysates using an

anti-Myc antibody.

Click Chemistry: The immunoprecipitated TEAD is subjected to a click chemistry reaction

with biotin-azide.

Detection: Palmitoylated TEAD is detected by streptavidin immunoblotting.

Acyl-PEGyl Exchange Gel-Shift (APEGS) Assay
The APEGS assay is used to assess the palmitoylation status of endogenous TEAD proteins.
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Protocol:

Cell Treatment: NCI-H2373 cells are treated overnight with the compound of interest (e.g., 3

µM VT103 or VT107).

Lysis and Thiol Blocking: Cells are lysed, and free thiol groups are blocked.

Palmitate Cleavage: The thioester bond of palmitoylated cysteines is cleaved.

PEGylation: The newly exposed thiol groups are labeled with mPEG-2k.

Analysis: The resulting shift in molecular weight due to PEGylation is analyzed by Western

blotting using specific TEAD antibodies to determine the palmitoylation status.

Co-Immunoprecipitation (Co-IP) for YAP/TAZ-TEAD
Interaction
This assay is used to determine if (R)-VT104 disrupts the interaction between YAP/TAZ and

TEAD.
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Co-Immunoprecipitation Workflow for YAP-TEAD Interaction

Experimental Steps

1. Treat NCI-H2373 cells with
(R)-VT104 or DMSO.

2. Lyse cells and collect supernatant.

3. Incubate lysate with anti-TEAD,
anti-YAP, or control IgG antibody.

4. Precipitate antibody-protein complexes
with Protein A/G beads.

5. Wash beads to remove non-specific binders.

6. Elute bound proteins.

7. Analyze by Western blot for
YAP/TAZ and TEAD.

Click to download full resolution via product page

Caption: Workflow for the Co-Immunoprecipitation assay.
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Protocol:

Cell Treatment: NCI-H2373 cells are treated with the indicated compound (e.g., 3 µM) for 4

or 24 hours.

Lysis: Cells are lysed, and the supernatant is collected after centrifugation.

Immunoprecipitation: The cell lysate is incubated with an anti-TEAD, anti-YAP, or control IgG

antibody.

Complex Capture: Protein A/G beads are added to precipitate the antibody-protein

complexes.

Washing: The beads are washed to remove non-specifically bound proteins.

Elution: The bound proteins are eluted from the beads.

Analysis: The eluate is analyzed by immunoblotting to detect the presence of the co-

immunoprecipitated protein (e.g., detecting YAP after pulling down TEAD).

Conclusion
(R)-VT104 is a potent and specific inhibitor of TEAD auto-palmitoylation with promising anti-

cancer activity, particularly in NF2-deficient mesothelioma. Its mechanism of action, involving

the disruption of a key post-translational modification required for TEAD function, represents a

novel therapeutic approach for cancers driven by a dysregulated Hippo pathway. The data and

protocols presented in this guide provide a comprehensive resource for researchers working to

further understand and target this critical signaling nexus.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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